3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often requires the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar core structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have variations in their substituents, leading to different biological activities and applications.
Uniqueness
The uniqueness of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
915098-14-5 |
---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(benzhydryloxymethyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C21H23NO/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)23-15-16-13-19-11-12-20(14-16)22-19/h1-10,13,19-22H,11-12,14-15H2 |
InChI Key |
SMPYKNZUTXWWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=C(CC1N2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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